JKC 302

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

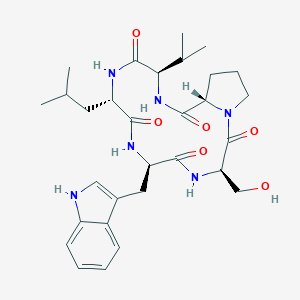

(3R,6R,9S,12R,15S)-3-(hydroxymethyl)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecane-2,5,8,11,14-pentone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N6O6/c1-16(2)12-21-26(38)32-22(13-18-14-31-20-9-6-5-8-19(18)20)27(39)34-23(15-37)30(42)36-11-7-10-24(36)28(40)35-25(17(3)4)29(41)33-21/h5-6,8-9,14,16-17,21-25,31,37H,7,10-13,15H2,1-4H3,(H,32,38)(H,33,41)(H,34,39)(H,35,40)/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLVWONZBLRGQPK-VCDBXAJLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CO)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469330 | |

| Record name | JKC 302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

582.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153982-38-8 | |

| Record name | JKC 302 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of QN-302

Assumption: The query "JKC 302" is presumed to be a typographical error for QN-302 , a novel investigational anti-cancer agent. The following technical guide focuses on the mechanism of action of QN-302 based on available preclinical and early clinical data.

QN-302 is a first-in-class small molecule that functions as a selective transcription inhibitor.[1][2][3] Its primary mechanism of action revolves around its high-affinity binding to and stabilization of G-quadruplexes (G4s), which are secondary structures found in guanine-rich DNA and RNA sequences.[4][5][6] These G4 structures are particularly prevalent in the promoter regions of numerous oncogenes, making them a selective target in cancer cells.[1][2][4][5] By stabilizing these G4 structures, QN-302 effectively "unwinds" them, which impedes the processes of replication, transcription, and translation of these cancer-related genes.[4] This ultimately leads to the inhibition of cancer cell proliferation and the induction of apoptosis.[4][7]

Core Mechanism: G-Quadruplex Stabilization

G-quadruplexes are overrepresented in the telomeres and promoter sequences of many oncogenes, contributing to their higher prevalence in cancer cells compared to normal cells.[4] QN-302, a tetra-substituted naphthalene diimide compound, is specifically designed to target these G4 sequences.[1][8] The stabilization of the G4-QN-302 complex obstructs the binding of transcription factors and the progression of RNA polymerase, leading to a downregulation of target gene expression at the transcriptional level.[5] This targeted approach may offer a tumor-selective clinical strategy.[1]

Downstream Signaling Pathways and Cellular Effects

The therapeutic effects of QN-302 have been elucidated through its impact on key cancer-related signaling pathways.

1. Inhibition of MDM2 Expression and Restoration of p53 Function:

In well-differentiated/dedifferentiated liposarcomas (WD/DDLPSs), which are characterized by the aberrant expression of mouse double minute 2 (MDM2), QN-302 has demonstrated significant inhibitory activity.[7] The MDM2 gene promoter contains G4 structures. QN-302 binds to the G4-positive P2 promoter region of MDM2, inhibiting its transcription.[7] This leads to a reduction in the formation of full-length MDM2 transcripts.[7]

The decrease in MDM2 protein levels results in the accumulation of the p53 tumor suppressor protein, a key regulator of cell cycle arrest and apoptosis.[7] This restoration of p53 function through the p53-MDM2 autoregulatory feedback loop ultimately triggers apoptotic cell death in cancer cells harboring wild-type TP53.[7]

2. Downregulation of S100P Expression:

QN-302 has also been shown to downregulate the expression of the S100P gene and its corresponding protein.[1][5] S100P is implicated in key proliferation and motility pathways in several cancers, including pancreatic cancer, and is considered a potential biomarker.[1][5] The S100P gene contains numerous potential G4-forming sequences, including one in its promoter region.[1][5] Biophysical and molecular modeling studies have confirmed that this sequence forms a stable G-quadruplex that is further stabilized by QN-302, suggesting that the S100P promoter G-quadruplex is a direct therapeutic target for QN-302.[1][5]

Quantitative Data Summary

| Parameter | Value | Cell Line/Model | Source |

| Anti-proliferative Activity | |||

| Nanomolar concentrations | Potent Inhibition | Pancreatic Ductal Adenocarcinoma (PDAC) cell lines (e.g., MIA-PACA2) | [4] |

| Inhibition of Acetylcholinesterase (AChE) | 53% at 1 µM | In vitro assays | [3] |

| Inhibition of Muscarinic Receptor (M2) | 70% at 1 µM | In vitro assays | [3] |

| Gene Expression Changes (log2 Fold Change in MIA-PACA2 cells) | |||

| CX3CL1 | -2.91 | MIA-PACA2 cells | [8] |

| S100P | -3.23 | MIA-PACA2 cells | [8] |

Experimental Protocols

In Vitro Cell Growth Inhibition Assays: The anti-proliferative activity of QN-302 was assessed in various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC) cells.[4] While specific media and incubation times are not detailed in the provided search results, a standard protocol would involve seeding cells in 96-well plates, treating them with a range of QN-302 concentrations, and assessing cell viability after a defined period (e.g., 72 hours) using assays such as the MTT or CellTiter-Glo® assay.

In Vivo Xenograft Models: The anti-tumor activity of QN-302 has been evaluated in multiple pancreatic cancer models, including patient-derived xenograft (PDx) models.[4][7] In these studies, human tumor cells (e.g., MIA-PACA2) are implanted into immunocompromised mice.[8] Once tumors are established, mice are treated with QN-302, typically via intravenous administration, at specified doses and schedules (e.g., 1 mg/kg body weight, once weekly).[8] Tumor volume and animal survival are monitored over time to assess efficacy.[4][7] At the end of the study, tumors can be excised for further analysis, such as Western blotting and RT-PCR, to measure changes in protein and mRNA levels of target genes.[8]

Clinical Development

QN-302 has received Orphan Drug Designation from the FDA for the treatment of pancreatic cancer.[2][3][4] A Phase I multi-center, open-label, dose-escalation and dose-expansion study of intravenous QN-302 in patients with advanced or metastatic solid tumors was initiated in the second half of 2023.[2][4][9] The primary objectives of this study are to determine the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) of QN-302 monotherapy and to establish a recommended Phase 2 dose.[9]

References

- 1. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. cancernetwork.com [cancernetwork.com]

- 4. qlgntx.com [qlgntx.com]

- 5. mdpi.com [mdpi.com]

- 6. Mechanisms of G-quadruplex Recognition and Unfolding by the FANCJ Helicase and REV1 Polymerase [our.oakland.edu]

- 7. The G-quadruplex experimental drug QN-302 impairs liposarcoma cell growth by inhibiting MDM2 expression and restoring p53 levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qlgntx.com [qlgntx.com]

- 9. qlgntx.com [qlgntx.com]

An In-Depth Technical Guide to Endothelin-A Receptor Antagonists

A comprehensive overview for researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific compound JKC-302 is limited. It has been identified as an endothelin-A (ETA) receptor antagonist that demonstrates partial blockage of endothelin-1 (ET-1) induced contractions in asthmatic rat trachea rings. This guide will provide a broader, in-depth technical overview of ETA receptor antagonists as a class of compounds, leveraging data from well-characterized antagonists to illustrate the core principles, experimental evaluation, and therapeutic relevance of targeting the ETA receptor.

Introduction to the Endothelin System and the ETA Receptor

The endothelin (ET) system plays a crucial role in vascular homeostasis. The primary effector, endothelin-1 (ET-1), is a potent 21-amino acid vasoconstrictor peptide.[1] Its physiological and pathophysiological effects are mediated through two G-protein coupled receptors (GPCRs): the endothelin-A (ETA) and endothelin-B (ETB) receptors.[2][3]

The ETA receptor is predominantly located on vascular smooth muscle cells.[4] Upon binding of ET-1, the ETA receptor primarily couples to the Gq alpha subunit of heterotrimeric G-proteins, initiating a signaling cascade that leads to profound and sustained vasoconstriction.[2][5] This signaling pathway is a key contributor to the pathophysiology of various cardiovascular diseases, including pulmonary arterial hypertension (PAH), making the ETA receptor a significant therapeutic target.[6] ETA receptor antagonists are a class of drugs designed to block the binding of ET-1 to the ETA receptor, thereby inhibiting its downstream effects.[7]

ETA Receptor Signaling Pathway

Activation of the ETA receptor by ET-1 initiates a well-defined signaling cascade, primarily through the Gq pathway, leading to an increase in intracellular calcium and subsequent smooth muscle contraction.

Gq-Mediated Signaling Cascade

The binding of ET-1 to the ETA receptor induces a conformational change, leading to the activation of the associated Gq protein. This activation involves the exchange of GDP for GTP on the Gαq subunit, causing its dissociation from the Gβγ dimer.[5][8] The activated Gαq-GTP then stimulates phospholipase C (PLC).[9][10]

PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][9] IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[10] DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, contributing to the sustained contractile response.[11]

The elevated intracellular calcium concentration leads to the binding of Ca2+ to calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction.[11]

Additionally, the ETA receptor can couple to other signaling pathways, including the Rho-kinase pathway, which also contributes to calcium sensitization of the contractile machinery, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in cellular proliferation and hypertrophy.[11][12]

References

- 1. Zibotentan (ZD4054) [openinnovation.astrazeneca.com]

- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. academic.oup.com [academic.oup.com]

- 5. karger.com [karger.com]

- 6. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. youtube.com [youtube.com]

- 9. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 10. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. journals.physiology.org [journals.physiology.org]

- 12. ahajournals.org [ahajournals.org]

JKC 302: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKC 302 is a synthetic cyclic pentapeptide that acts as a selective antagonist for the endothelin-A (ET-A) receptor. Its chemical name is Cyclo(D-Ser-Pro-D-Val-Leu-D-Trp). By blocking the ET-A receptor, this compound inhibits the physiological effects of endothelin-1 (ET-1), a potent vasoconstrictor and mitogen. This property makes this compound a valuable tool for research in various fields, including cardiovascular diseases and cancer. This document provides a comprehensive overview of the molecular structure, properties, and mechanism of action of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized below.

Table 1: Molecular and Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₀H₄₂N₆O₆[1] |

| Molecular Weight | 582.69 g/mol [1] |

| CAS Number | 153982-38-8[1] |

| Amino Acid Sequence | Cyclo(D-Ser-Pro-D-Val-Leu-D-Trp) |

| Synonyms | JKC-302 |

| Physical Form | Lyophilized powder |

| Solubility | Information not publicly available. |

| pKa | Information not publicly available. |

2.1. 2D Chemical Structure

(Note: A publicly available 2D chemical structure drawing for this compound is not consistently available across chemical databases. Researchers should refer to specialized chemical structure databases for an accurate representation.)

Pharmacological Properties

Table 2: Pharmacological Profile of this compound

| Parameter | Value |

| Target | Endothelin-A (ET-A) Receptor |

| Mechanism of Action | Competitive Antagonist |

| Binding Affinity (Ki) | Data not publicly available. |

| IC50 | Data not publicly available. |

Mechanism of Action and Signaling Pathway

This compound exerts its effects by blocking the endothelin-A (ET-A) receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, endothelin-1 (ET-1), to the ET-A receptor typically initiates a signaling cascade that leads to vasoconstriction and cell proliferation. This compound competitively inhibits this binding, thereby preventing the downstream signaling events.

The ET-A receptor is primarily coupled to the Gq/11 family of G-proteins. Upon activation by ET-1, the Gq/11 protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with the activation of protein kinase C (PKC) by DAG, mediates the physiological responses, such as smooth muscle contraction. By blocking the ET-A receptor, this compound prevents this entire cascade.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on its known biological activity, the following are generalized protocols for assays in which this compound could be evaluated.

5.1. Endothelin Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound to the ET-A receptor.

-

Materials:

-

Cell membranes expressing the human ET-A receptor.

-

Radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1).

-

This compound at various concentrations.

-

Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Methodology:

-

Incubate the cell membranes with a fixed concentration of radiolabeled ET-1 and varying concentrations of this compound in the binding buffer.

-

Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

-

5.2. ET-1-Induced Tracheal Contraction Assay (General Protocol)

This functional assay assesses the ability of this compound to inhibit the contractile response induced by ET-1 in isolated tracheal tissue.

-

Materials:

-

Isolated tracheal rings from a suitable animal model (e.g., rat).

-

Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Isometric force transducer.

-

Endothelin-1 (ET-1).

-

This compound.

-

-

Methodology:

-

Mount the tracheal rings in the organ baths under a resting tension.

-

Allow the tissues to equilibrate for a period (e.g., 60-90 minutes).

-

Induce a reference contraction (e.g., with high potassium solution) to ensure tissue viability.

-

Wash the tissues and allow them to return to baseline.

-

Pre-incubate the tissues with either vehicle or different concentrations of this compound for a defined period.

-

Add ET-1 cumulatively to generate a concentration-response curve for contraction.

-

Record the isometric tension using the force transducer.

-

Compare the concentration-response curves in the presence and absence of this compound to determine its inhibitory effect.

-

Synthesis

-

Linear Peptide Synthesis: The linear peptide (D-Ser-Pro-D-Val-Leu-D-Trp) is assembled on a solid support (resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This involves sequential addition of the protected amino acids.

-

Cleavage from Resin: The protected linear peptide is cleaved from the resin.

-

Deprotection: The protecting groups on the N- and C-termini are removed.

-

Cyclization: The linear peptide is cyclized in a dilute solution to favor intramolecular reaction over intermolecular polymerization. This is typically achieved using a coupling agent.

-

Purification: The final cyclic peptide is purified using techniques such as high-performance liquid chromatography (HPLC).

Conclusion

This compound is a valuable research tool for investigating the roles of the endothelin-A receptor in various physiological and pathological processes. Its selective antagonism allows for the specific interrogation of the ET-1/ET-A signaling axis. While detailed quantitative data and specific experimental protocols are not widely published, the information provided in this guide offers a foundational understanding of its molecular structure, mechanism of action, and potential experimental applications. Further research is warranted to fully characterize the pharmacological and physicochemical properties of this compound.

References

JKC-302: An In-Depth Technical Overview of its In Vitro Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

JKC-302, chemically identified as Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), is a potent antagonist of the endothelin-A (ET-A) receptor.[1] Endothelin-1 (ET-1), a powerful vasoconstrictor peptide, exerts its effects through two G-protein coupled receptors: ET-A and ET-B.[2][3] The ET-A receptor, primarily located on vascular smooth muscle cells, mediates vasoconstriction and cellular proliferation.[2][3] Consequently, antagonism of the ET-A receptor represents a key therapeutic strategy for various cardiovascular and proliferative diseases. This document provides a comprehensive analysis of the available in vitro biological data for JKC-302, its mechanism of action, and relevant experimental methodologies.

Quantitative Data Summary

Currently, publicly accessible literature does not provide specific quantitative metrics such as IC50, EC50, or Ki values for JKC-302. The available information describes its activity in qualitative terms, noting its high potency as an ET-A receptor antagonist.

Mechanism of Action: ET-A Receptor Antagonism

JKC-302 functions as a competitive antagonist at the ET-A receptor. This mechanism involves the direct blockage of endothelin-1 (ET-1) binding to the ET-A receptor. By inhibiting this interaction, JKC-302 prevents the activation of downstream signaling cascades that lead to physiological responses such as vasoconstriction and cell proliferation.

Endothelin-1 Signaling Pathway

The following diagram illustrates the signaling pathway initiated by ET-1 binding to the ET-A receptor, which is inhibited by JKC-302.

In Vitro Biological Activity

The primary reported in vitro biological activity of JKC-302 is its ability to partially block the contraction induced by endothelin-1 in isolated asthmatic rat trachea rings. This assay is a classic method for evaluating the efficacy of endothelin receptor antagonists in a physiologically relevant ex vivo model.

Experimental Protocols

While specific, detailed protocols for JKC-302 are not available, the following section outlines a generalized methodology for the tracheal contraction assay, a key experiment for characterizing its activity.

Tracheal Ring Contraction Assay

Objective: To assess the inhibitory effect of JKC-302 on endothelin-1-induced smooth muscle contraction in isolated tracheal rings.

Materials:

-

Male Wistar rats (models for asthma can be induced if required)

-

Krebs-Henseleit solution

-

Endothelin-1 (ET-1)

-

JKC-302

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Carefully dissect the trachea and place it in cold Krebs-Henseleit solution.

-

Clean the trachea of adhering connective tissue and cut it into rings of 2-3 mm in width.

-

-

Mounting:

-

Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the tracheal rings to equilibrate for 60-90 minutes under a resting tension of 1.0-1.5 g.

-

Wash the rings with fresh Krebs-Henseleit solution every 15-20 minutes.

-

Assess the viability of the tissue by inducing a contraction with a known contracting agent (e.g., KCl or carbachol).

-

-

Antagonist Incubation:

-

After a washout period, incubate the tracheal rings with varying concentrations of JKC-302 or vehicle control for a predetermined period (e.g., 30-60 minutes).

-

-

Agonist-Induced Contraction:

-

Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath.

-

Record the contractile force generated at each concentration.

-

-

Data Analysis:

-

Measure the maximal contraction induced by ET-1 in the presence and absence of JKC-302.

-

Calculate the percentage of inhibition of the ET-1-induced contraction by JKC-302 at each concentration.

-

If sufficient data is available, a Schild analysis can be performed to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

-

Conceptual Experimental Workflow

The following diagram outlines the general workflow for the tracheal ring contraction assay.

Conclusion

JKC-302 is a potent ET-A receptor antagonist with demonstrated in vitro activity in blocking endothelin-1-induced smooth muscle contraction. While quantitative data on its potency and affinity are currently limited in the public domain, its established mechanism of action makes it a valuable tool for research in cardiovascular and related fields. The provided conceptual experimental protocol for the tracheal ring contraction assay offers a framework for further in vitro characterization of this and similar compounds. Future studies providing detailed quantitative data will be crucial for a more complete understanding of the pharmacological profile of JKC-302.

References

In-Depth Technical Guide to JKC-302: A Potent Endothelin Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Information

JKC-302 is a cyclic pentapeptide with the systematic name CYCLO(-D-SER-PRO-D-VAL-LEU-D-TRP). Its chemical identity is defined by the following properties:

| Property | Value | Source |

| CAS Number | 153982-38-8 | [1] |

| Molecular Formula | C30H42N6O6 | [1] |

| Molecular Weight | 582.69 g/mol | [1] |

| Synonyms | CYCLO(-D-SER-PRO-D-VAL-LEU-D-TRP), jkc 302 endothelin receptor (eta) * antagonist | [1] |

Mechanism of Action

JKC-302 functions as a competitive antagonist of the endothelin-A (ETA) receptor. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, normally binds to ETA receptors on vascular smooth muscle cells to initiate a signaling cascade that leads to vasoconstriction and cell proliferation. By binding to the ETA receptor, JKC-302 blocks the physiological effects of ET-1.

The endothelin system comprises two primary receptor subtypes: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells and mediate vasoconstriction. ETB receptors are found on endothelial cells and smooth muscle cells; their activation on endothelial cells leads to the release of vasodilators like nitric oxide, while on smooth muscle cells, they can also mediate vasoconstriction. The therapeutic potential of selective ETA antagonists like JKC-302 lies in their ability to specifically inhibit the vasoconstrictive and proliferative effects of ET-1 while preserving the vasodilatory and clearance functions of the ETB receptor.

Endothelin-A (ETA) Receptor Signaling Pathway

The binding of endothelin-1 to the G-protein coupled ETA receptor initiates a well-defined signaling cascade. JKC-302, as an antagonist, prevents the initiation of this pathway.

Caption: ETA Receptor Signaling Pathway and Point of JKC-302 Antagonism.

Quantitative Data

Specific quantitative data for JKC-302, such as IC50 or Ki values for the ETA receptor, are not currently available in publicly accessible literature. However, a qualitative experimental finding has been reported:

| Experiment | Observation |

| ET-1-induced contraction in asthmatic rat trachea ring | JKC-302 partly blocks the contraction. |

For context, highly potent and selective ETA receptor antagonists, such as BQ-123, have been extensively characterized. These related compounds can serve as a benchmark for understanding the expected potency of molecules like JKC-302.

Experimental Protocols

Detailed experimental protocols for JKC-302 are not publicly available. However, based on the known pharmacology of endothelin receptor antagonists, the following are representative methodologies that would be employed to characterize the activity of JKC-302.

Radioligand Binding Assay for ETA Receptor Affinity

This assay determines the binding affinity of a compound to the ETA receptor.

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation: Cell lines overexpressing the human ETA receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

-

Binding Reaction: A constant concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the prepared membranes in the presence of increasing concentrations of the unlabeled antagonist (JKC-302).

-

Separation: The reaction mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a gamma counter.

-

Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the antagonist concentration. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vitro Tracheal Ring Contraction Assay

This functional assay measures the ability of an antagonist to inhibit ET-1-induced smooth muscle contraction.

Methodology:

-

Tissue Preparation: Tracheal rings are isolated from an appropriate animal model (e.g., rat) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.

-

Equilibration: The tracheal rings are allowed to equilibrate under a resting tension.

-

Antagonist Incubation: The tissues are pre-incubated with varying concentrations of JKC-302 or vehicle for a defined period.

-

Agonist Challenge: A cumulative concentration-response curve to ET-1 is generated by adding increasing concentrations of ET-1 to the organ bath.

-

Data Recording and Analysis: The isometric tension of the tracheal rings is continuously recorded. The magnitude of the contraction at each ET-1 concentration is measured. The data is analyzed to determine the effect of JKC-302 on the potency and maximal response of ET-1.

Conclusion

JKC-302 is a selective ETA receptor antagonist with potential therapeutic applications in conditions characterized by excessive vasoconstriction and cell proliferation. While detailed quantitative data and specific experimental protocols for this compound are not widely published, its mechanism of action is well-understood within the context of the endothelin system. Further research is warranted to fully elucidate the pharmacological profile of JKC-302 and its potential as a clinical candidate. The experimental frameworks provided herein offer a guide for the characterization of this and similar molecules.

References

The Role of Endothelin-A Receptors in the Pathophysiology of Pulmonary Arterial Hypertension: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary Arterial Hypertension (PAH) is a progressive and life-threatening disease characterized by elevated pulmonary vascular resistance, leading to right ventricular failure and death.[1][2][3][4][5] A key player in the pathophysiology of PAH is the endothelin (ET) system, particularly the potent vasoconstrictor and mitogen, endothelin-1 (ET-1).[1][3][5][6] ET-1 exerts its effects through two receptor subtypes: endothelin-A (ET-A) and endothelin-B (ET-B).[1][4][7] This guide provides an in-depth examination of the role of the ET-A receptor in PAH, summarizing key quantitative data, detailing experimental protocols, and visualizing the complex signaling pathways and experimental workflows. The activation of the ET-1 system is a well-documented hallmark of PAH, with increased plasma and lung tissue levels of ET-1 observed in both patients and animal models.[1]

The Endothelin System in Pulmonary Arterial Hypertension

The endothelin system is comprised of ET peptides, their activating enzymes, and two G-protein coupled receptors, ET-A and ET-B.[1][6] ET-1, primarily produced by vascular endothelial cells, is a powerful vasoconstrictor and stimulates smooth muscle cell proliferation.[1][3] In a healthy state, a balance is maintained between the production and clearance of ET-1, keeping circulating levels low.[8] However, in PAH, this balance is disrupted, leading to an overactive ET system.

Key points regarding the ET system in PAH:

-

Increased ET-1 Expression: Patients with PAH exhibit increased expression of ET-1 in the pulmonary vasculature, which correlates with disease severity.[1][6][7]

-

Receptor Localization: ET-A receptors are predominantly found on vascular smooth muscle cells (VSMCs) and cardiac myocytes.[1][4][7] ET-B receptors are located on both endothelial cells and VSMCs.[1][4][7]

-

Pathophysiological Effects of ET-A Activation: Activation of ET-A receptors on VSMCs mediates potent and long-lasting vasoconstriction and cellular proliferation, contributing directly to the vascular remodeling and increased pulmonary vascular resistance seen in PAH.[1][4][7][9]

Quantitative Data on ET-A Receptor Antagonism in PAH

The critical role of the ET-A receptor in PAH pathophysiology has led to the development of endothelin receptor antagonists (ERAs) as a cornerstone of treatment. These drugs have demonstrated significant improvements in clinical and hemodynamic parameters in patients with PAH.[10][11][12]

Table 1: Efficacy of Endothelin Receptor Antagonists in Clinical Trials

| Drug Class | Representative Drug(s) | Key Clinical Trial(s) | Primary Endpoint(s) | Key Findings |

| Dual ET-A/ET-B Receptor Antagonist | Bosentan | BREATHE-1 | Change in 6-minute walk distance (6MWD) at week 16 | 44-meter improvement in 6MWD compared to placebo.[12] Significant improvements in Borg dyspnea index and WHO functional class.[12] |

| Selective ET-A Receptor Antagonist | Sitaxsentan | STRIDE-1 | Change in 6MWD | Improved exercise capacity and hemodynamics in PAH patients.[1][8] |

| Selective ET-A Receptor Antagonist | Ambrisentan | ARIES-1 & ARIES-2 | Change in 6MWD at 12 weeks | Statistically significant improvement in 6MWD. |

| Dual ET-A/ET-B Receptor Antagonist | Macitentan | SERAPHIN | Time to first morbidity/mortality event | Significant reduction in the composite endpoint of morbidity and mortality. |

Table 2: Hemodynamic Effects of Endothelin Receptor Antagonists

| Parameter | Effect of ERA Treatment |

| Mean Pulmonary Arterial Pressure (mPAP) | Decrease[10][11] |

| Pulmonary Vascular Resistance (PVR) | Decrease[10][11] |

| Cardiac Index | Improvement |

| 6-Minute Walk Distance (6MWD) | Increase[10] |

Signaling Pathways of the ET-A Receptor in PAH

Activation of the ET-A receptor by ET-1 on pulmonary artery smooth muscle cells (PASMCs) triggers a cascade of intracellular signaling events that lead to vasoconstriction and cellular proliferation.

Vasoconstriction Pathway

The binding of ET-1 to the ET-A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium (Ca2+) into the cytoplasm.[3] The increased intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to smooth muscle contraction and vasoconstriction.[3]

Caption: ET-A receptor-mediated vasoconstriction pathway in PASMCs.

Proliferation and Remodeling Pathway

Beyond vasoconstriction, ET-1 acting through the ET-A receptor also promotes the proliferation of PASMCs and contributes to vascular remodeling. This is mediated through the activation of mitogen-activated protein kinase (MAPK) signaling pathways, such as the extracellular signal-regulated kinase (ERK) pathway. Activation of these pathways leads to the transcription of genes involved in cell growth, proliferation, and extracellular matrix deposition.[13]

Caption: ET-A receptor-mediated proliferative signaling in PASMCs.

Experimental Protocols for Studying ET-A Receptors in PAH

Investigating the role of ET-A receptors in PAH involves a variety of in vitro and in vivo experimental models.

In Vitro Models

-

Cell Culture: Human pulmonary arterial smooth muscle cells (PASMCs) are isolated from the elastic pulmonary arteries of both healthy donors and PAH patients.[14] These cells can be cultured to study signaling pathways, calcium influx, and proliferative responses to ET-1.[14]

-

Receptor Binding Assays: Radioligand binding assays, such as using [125I] Endothelin-1, can be employed to determine the number and affinity of ET-A and ET-B receptors on cultured PASMCs.[14]

-

Calcium Imaging: Intracellular calcium levels in PASMCs can be measured using fluorescent calcium indicators to assess the response to ET-1 stimulation. This provides a direct measure of the activation of the vasoconstrictive pathway.[14]

-

Western Blotting and Phospho-antibody Arrays: These techniques are used to analyze the activation of downstream signaling proteins, such as ERK and Akt, in response to ET-1.[14]

In Vivo Animal Models

-

Monocrotaline-induced PAH: This is a widely used rat model where a single injection of monocrotaline, a pyrrolizidine alkaloid, induces pulmonary vascular injury and subsequent development of PAH.[15]

-

Hypoxia-induced PAH: Chronic exposure of animals to hypoxic conditions leads to pulmonary vasoconstriction and vascular remodeling, mimicking some aspects of human PAH.[13]

-

Sugen/Hypoxia (Su/Hx) Model: This rat model combines chronic hypoxia with the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416), resulting in a more severe form of PAH with plexiform lesions, a hallmark of the human disease.[2]

Caption: Experimental workflow for studying ET-A receptors in PAH.

Conclusion and Future Directions

The ET-A receptor plays a pivotal role in the pathophysiology of pulmonary arterial hypertension by mediating vasoconstriction and vascular remodeling. The development of endothelin receptor antagonists has significantly advanced the treatment of PAH, improving both symptoms and clinical outcomes for patients.[7][10] Future research should continue to explore the intricate signaling networks downstream of the ET-A receptor to identify novel therapeutic targets. Furthermore, investigating the potential for personalized medicine based on genetic polymorphisms within the endothelin pathway may lead to more effective and tailored treatment strategies for individuals with PAH.[6]

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]

- 3. The role of endothelin-1 in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Endothelin receptor antagonism in pulmonary arterial hypertension--a role for selective ET(A) inhibition? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Endothelin-1 Pathway Polymorphisms and Outcomes in Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Endothelin and Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 8. Endothelin Receptor Antagonists in the Treatment of Pulmonary Arterial Hypertension | USC Journal [uscjournal.com]

- 9. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Endothelin receptor antagonists for pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Systematic Review of Randomized Controlled Trials of Endothelin Receptor Antagonists for Pulmonary Arterial Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.ersnet.org [publications.ersnet.org]

- 13. mdpi.com [mdpi.com]

- 14. Altered Expression and Signal Transduction of Endothelin-1 Receptors in Heritable and Idiopathic Pulmonary Arterial Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

JKC-302: A Technical Guide for Studying Endothelin-1 Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in a multitude of physiological and pathological processes. Its signaling cascade, initiated by binding to the endothelin A (ETA) and endothelin B (ETB) receptors, is a key area of research in cardiovascular diseases, cancer, and fibrosis. This technical guide provides an in-depth overview of the ET-1 signaling pathway and the utility of JKC-302, a selective ETA receptor antagonist, as a tool for its investigation. While specific quantitative data for JKC-302 is limited in publicly available literature, this guide outlines the established mechanisms of ETA antagonism and provides general experimental protocols for studying the effects of such inhibitors.

The Endothelin-1 Signaling Axis

The endothelin system comprises three peptides (ET-1, ET-2, and ET-3) and two G-protein coupled receptors (GPCRs), ETA and ETB. ET-1, the most predominant and potent isoform, is synthesized as a precursor, preproendothelin-1, and is cleaved to its active form by endothelin-converting enzymes.

The binding of ET-1 to its receptors, primarily the ETA receptor on vascular smooth muscle cells, initiates a cascade of intracellular signaling events, leading to vasoconstriction, cell proliferation, and inflammation.[1][2] The ETB receptor, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin.[2]

ETA Receptor-Mediated Signaling

Upon ET-1 binding, the ETA receptor, coupled primarily to Gq/11 proteins, activates Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 and Calcium Mobilization: IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This surge in intracellular Ca2+ is a primary driver of smooth muscle contraction.

-

DAG and Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC phosphorylates a variety of downstream targets, contributing to sustained cellular responses, including cell growth and proliferation.

Beyond the canonical PLC pathway, ETA receptor activation can also lead to the transactivation of other signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, further contributing to its mitogenic effects.

References

Preliminary Studies on the Effects of QN-302 on Cancer Cell Lines

This technical guide provides an in-depth overview of the preclinical data available for QN-302, a G-quadruplex-binding compound with potent anti-proliferative activity in various cancer cell lines. The information is targeted towards researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

QN-302 has demonstrated significant dose-dependent inhibitory effects on the viability of several cancer cell lines. The following table summarizes the key quantitative findings from preliminary studies.

| Cell Line | Compound | IC50 Value (µM) | Notes |

| WDLPS (Well-differentiated liposarcoma) | QN-302 | Not specified, but showed superior dose-dependent impairment of cell viability compared to other compounds.[1] | 24-hour exposure.[1] |

| MIA PaCa-2 (Pancreatic cancer) | QN-302 | Single-digit nM anti-proliferative activity.[2] | - |

In addition to in vitro studies, QN-302 has shown significant anti-tumor activity in in vivo models:

| Animal Model | Treatment | Dosing Schedule | Tumor Volume Reduction | Survival Benefit |

| MIA PaCa-2 xenograft | QN-302 | Twice-weekly for four weeks | 91% reduction relative to vehicle control (p = 0.008)[2] | - |

| KPC genetically engineered mouse model (PDAC) | QN-302 | Not specified | - | Statistically significant increase in survival (p = 0.016)[2] |

Experimental Protocols

The following are detailed methodologies for key experiments conducted to evaluate the efficacy of QN-302.

Cell Viability Assay

This assay was performed to determine the dose-dependent effect of QN-302 on the viability of cancer cell lines.

-

Cell Seeding: WDLPS cells were seeded in 96-well plates at a specified density and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with increasing concentrations of QN-302 (ranging from 0.05 to 50 µM) for 24 hours.[1]

-

Viability Assessment: Cell viability was assessed using a standard method such as MTT or resazurin-based assays to measure metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results were expressed as a percentage of the viability of control (vehicle-treated) cells. IC50 values were calculated from the dose-response curves.[1]

In Vivo Xenograft Studies

These studies were conducted to assess the anti-tumor activity of QN-302 in a living organism.

-

Animal Model: MIA PaCa-2 human pancreatic cancer cells were implanted subcutaneously into immunocompromised mice.

-

Treatment Initiation: Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

Dosing: QN-302 was administered intravenously twice-weekly for a duration of four weeks.[2] The control group received a vehicle solution.

-

Tumor Measurement: Tumor volume was measured regularly using calipers throughout the study.

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed. The percentage of tumor growth inhibition was calculated relative to the control group.[2]

Signaling Pathways and Mechanism of Action

QN-302 exerts its anti-cancer effects by binding to and stabilizing G-quadruplex (G4) structures in the promoter regions of oncogenes, leading to the downregulation of their expression.[2]

p53-MDM2 Pathway

In liposarcoma cells with wild-type p53, QN-302 has been shown to interfere with the p53-MDM2 autoregulatory feedback loop.[1] By inhibiting the expression of MDM2, which is an E3 ubiquitin ligase that targets p53 for degradation, QN-302 leads to the restoration of p53 protein levels.[1] This increase in p53 can then induce cell cycle arrest and apoptosis.

S100P Downregulation

QN-302 has been demonstrated to downregulate the expression of the S100P gene and protein in pancreatic cancer cells, both in vitro and in vivo.[2] S100P is implicated in key pathways related to cancer cell proliferation and motility.[2]

Visualizations

Experimental Workflow: Cell Viability Assay

Caption: Workflow for determining the IC50 of QN-302.

Signaling Pathway: QN-302 Mechanism of Action

Caption: QN-302 interference with the p53-MDM2 feedback loop.

References

Unveiling the Therapeutic Promise of JKC 302: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

JKC 302, a synthetic cyclic pentapeptide identified as Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), has emerged as a highly potent and selective antagonist of the endothelin-A (ET-A) receptor. The endothelin system, particularly the interaction of endothelin-1 (ET-1) with the ET-A receptor, plays a pivotal role in vasoconstriction, cell proliferation, and inflammation, making it a compelling target for therapeutic intervention in a range of pathologies. This document provides a comprehensive technical overview of the available preclinical evidence and theoretical framework supporting the therapeutic potential of this compound, with a particular focus on its implications for respiratory and cardiovascular diseases. While extensive quantitative data on this compound remains proprietary, this paper synthesizes information from analogous compounds and the established pharmacology of ET-A receptor antagonists to build a robust scientific case for its further investigation and development.

Introduction: The Endothelin System and the Rationale for ET-A Receptor Antagonism

The endothelin family of peptides, comprising ET-1, ET-2, and ET-3, are powerful regulators of vascular tone and cellular growth. ET-1, the most predominant and potent isoform, exerts its physiological and pathological effects through two G-protein coupled receptors: the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. The activation of ET-A receptors, primarily located on smooth muscle cells, leads to sustained vasoconstriction and cellular proliferation. In contrast, ET-B receptors, found on endothelial cells, can mediate vasodilation through the release of nitric oxide and prostacyclin, and also play a role in the clearance of circulating ET-1.

In numerous disease states, including pulmonary arterial hypertension, fibrosis, cancer, and chronic inflammatory conditions like asthma, the expression and activity of ET-1 and the ET-A receptor are significantly upregulated. This dysregulation contributes to the underlying pathology, making selective ET-A receptor antagonists a highly attractive therapeutic strategy. By blocking the binding of ET-1 to the ET-A receptor, these antagonists can mitigate the detrimental effects of excessive endothelin signaling.

This compound: A Profile of a Potent ET-A Receptor Antagonist

This compound is a cyclic pentapeptide with the structure Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp). Its cyclic nature provides conformational rigidity, a feature known to enhance receptor affinity and selectivity in similar peptide-based antagonists. While specific binding affinities and inhibitory concentrations for this compound are not publicly available, it is classified as a highly potent ET-A receptor antagonist.

Structure-Activity Relationship Insights

The structure of this compound is analogous to other well-characterized cyclic pentapeptide ET-A antagonists, such as BQ-123 (Cyclo(D-Trp-D-Asp-Pro-D-Val-Leu)). Structure-activity relationship studies on this class of compounds have elucidated key structural requirements for high-affinity binding to the ET-A receptor. The presence of D-amino acids is crucial for creating a specific three-dimensional conformation that fits the receptor's binding pocket. It is hypothesized that the specific sequence of amino acids in this compound has been optimized for potent and selective ET-A receptor antagonism.

Preclinical Evidence and Therapeutic Potential

Asthma and Airway Hyperresponsiveness

The most direct preclinical evidence for the therapeutic potential of this compound comes from studies demonstrating its ability to partially block ET-1-induced contraction in asthmatic rat trachea rings.[1][2] Endothelin-1 is a potent bronchoconstrictor and is found in increased concentrations in the airways of asthmatic patients. By antagonizing the ET-A receptor on airway smooth muscle, this compound can directly counter this effect, suggesting a potential role in the management of asthma.

Table 1: Representative Preclinical Data for Cyclic Pentapeptide ET-A Antagonists in Asthma Models

| Compound Class | Model | Key Findings |

| Cyclic Pentapeptide ET-A Antagonists | Isolated Guinea Pig Trachea | Inhibition of ET-1-induced contraction |

| Ovalbumin-sensitized Rat Model of Asthma | Reduction in airway hyperresponsiveness | |

| Sheep Model of Allergic Asthma | Attenuation of late-phase bronchoconstriction |

Note: This table presents representative data for the class of compounds to which this compound belongs, as specific quantitative data for this compound is not publicly available.

Pulmonary Arterial Hypertension (PAH)

The established role of ET-1 in the pathogenesis of PAH makes this a primary indication for ET-A receptor antagonists. The vasoconstrictive and proliferative effects of ET-1 on pulmonary artery smooth muscle cells are key drivers of the increased pulmonary vascular resistance seen in PAH. Several ET-A receptor antagonists are approved for the treatment of PAH, and the potent nature of this compound suggests its potential in this therapeutic area.

Table 2: Anticipated Efficacy Endpoints for this compound in Preclinical PAH Models

| Preclinical Model | Expected Outcome with this compound Treatment |

| Monocrotaline-induced PAH in Rats | Reduction in right ventricular systolic pressure |

| Attenuation of pulmonary vascular remodeling | |

| Hypoxia-induced PAH in Mice | Improvement in pulmonary artery acceleration time |

| Decrease in right ventricular hypertrophy |

Mechanism of Action: The ET-A Receptor Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the binding of endothelin-1 to the ET-A receptor. This blockade prevents the activation of downstream signaling cascades that lead to the pathological cellular responses.

Caption: Simplified ET-A Receptor Signaling Pathway and the Point of Intervention for this compound.

Experimental Protocols: A Framework for Investigation

While specific protocols for this compound are not published, the following outlines standard methodologies for characterizing a novel ET-A receptor antagonist.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human ET-A and ET-B receptors.

Methodology:

-

Membranes from cells stably expressing either human ET-A or ET-B receptors are prepared.

-

A radiolabeled endothelin ligand (e.g., [¹²⁵I]-ET-1) is incubated with the membranes in the presence of varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a saturating concentration of unlabeled ET-1.

-

Following incubation, the membranes are washed to remove unbound radioligand, and the bound radioactivity is quantified using a gamma counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a Ki value.

Caption: Workflow for ET-A Receptor Binding Assay.

In Vitro Functional Assay: ET-1-Induced Calcium Mobilization

Objective: To determine the functional antagonist potency (IC50) of this compound.

Methodology:

-

Cells expressing the ET-A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

The cells are pre-incubated with varying concentrations of this compound.

-

ET-1 is added to stimulate the cells, and the change in intracellular calcium concentration is measured using a fluorometric imaging plate reader.

-

The concentration of this compound that causes a 50% inhibition of the ET-1-induced calcium response is determined.

Ex Vivo Tissue Assay: Inhibition of ET-1-Induced Vasoconstriction

Objective: To assess the ability of this compound to inhibit ET-1-induced smooth muscle contraction in isolated blood vessels or airway tissue.

Methodology:

-

Rings of isolated arteries (e.g., rat aorta) or trachea are mounted in an organ bath containing physiological salt solution.

-

The tissues are allowed to equilibrate, and a baseline tension is established.

-

Cumulative concentration-response curves to ET-1 are generated in the absence and presence of increasing concentrations of this compound.

-

The antagonist potency is determined by calculating the pA2 value from a Schild plot analysis.

Future Directions and Conclusion

This compound represents a promising therapeutic candidate within the class of ET-A receptor antagonists. Its characterization as a "highly potent" antagonist, combined with preclinical evidence of its activity in an asthma model, provides a strong rationale for further investigation. The immediate next steps in the development of this compound should focus on comprehensive preclinical pharmacology studies to quantify its potency, selectivity, and pharmacokinetic profile. Subsequent in vivo efficacy studies in relevant animal models of asthma, pulmonary arterial hypertension, and other ET-1-mediated diseases will be critical to establishing its therapeutic potential.

References

JKC-302: A Technical Overview of its Interaction with the Endothelin System

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on JKC-302, a selective endothelin-A (ET-A) receptor antagonist. JKC-302, with the chemical structure Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), has been identified for its potential to modulate the endothelin system, a critical pathway in vasoconstriction and cell proliferation. This guide will cover the known biological activity of JKC-302, its mechanism of action through the ET-A receptor, and relevant experimental protocols. Due to the limited availability of public data, this guide synthesizes the existing information and provides a framework for understanding and further investigating this compound.

Introduction to the Endothelin System

The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is the primary ligand in this system. It exerts its effects through two G-protein coupled receptors: the endothelin-A (ET-A) and endothelin-B (ET-B) receptors.

-

ET-A Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.

-

ET-B Receptors: Found on endothelial cells, their stimulation mediates vasodilation through the release of nitric oxide and prostacyclin. They are also involved in the clearance of circulating ET-1.

Dysregulation of the endothelin system is implicated in various cardiovascular and fibrotic diseases, making endothelin receptor antagonists a significant area of therapeutic research.

JKC-302: A Selective ET-A Receptor Antagonist

JKC-302 is a cyclic peptide identified as a potent and selective antagonist of the ET-A receptor. Its chemical structure is Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp). By selectively blocking the ET-A receptor, JKC-302 is expected to inhibit the vasoconstrictive and proliferative effects of ET-1, offering potential therapeutic benefits in conditions characterized by excessive ET-A receptor activation.

Quantitative Data

Publicly available quantitative data on the binding affinity (Ki) and half-maximal inhibitory concentration (IC50) of JKC-302 for the ET-A receptor is limited. The following table summarizes the known information and highlights the data gaps.

| Parameter | Value | Source |

| Chemical Name | Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp) | Bachem |

| Synonym | JKC-302 | MedChemExpress |

| Target | Endothelin-A (ET-A) Receptor | MedChemExpress |

| Binding Affinity (Ki) | Not Publicly Available | - |

| IC50 | Not Publicly Available | - |

| Pharmacokinetics | Not Publicly Available | - |

| Pharmacodynamics | Not Publicly Available | - |

Mechanism of Action and Signaling Pathway

JKC-302 acts as a competitive antagonist at the ET-A receptor. By binding to the receptor, it prevents the endogenous ligand, ET-1, from activating the downstream signaling cascade. The canonical ET-A receptor signaling pathway, which JKC-302 inhibits, is depicted below.

Experimental Protocols

The following provides a generalized protocol for an in vitro experiment to assess the antagonistic activity of JKC-302 on ET-1 induced muscle contraction, based on standard pharmacological assays.

Isolated Rat Tracheal Ring Contraction Assay

This assay is used to determine the functional antagonism of JKC-302 against ET-1-induced smooth muscle contraction.

Materials:

-

Male Wistar rats (200-250 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.7 glucose)

-

Endothelin-1 (ET-1)

-

JKC-302

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize the rat via an approved method.

-

Excise the trachea and place it in cold Krebs-Henseleit solution.

-

Carefully dissect the trachea into rings of 2-3 mm in width.

-

Suspend the tracheal rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

-

Equilibration and Viability Check:

-

Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with solution changes every 15 minutes.

-

After equilibration, contract the tissues with a high concentration of potassium chloride (e.g., 60 mM KCl) to check for viability.

-

Wash the tissues and allow them to return to baseline tension.

-

-

Antagonism Protocol:

-

Pre-incubate the tracheal rings with varying concentrations of JKC-302 (or vehicle control) for a specified period (e.g., 30-60 minutes).

-

Generate a cumulative concentration-response curve for ET-1 by adding increasing concentrations of ET-1 to the organ bath.

-

Record the contractile response until a maximal effect is achieved.

-

-

Data Analysis:

-

Express the contractile responses as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration-response curves for ET-1 in the absence and presence of different concentrations of JKC-302.

-

Calculate the EC50 values for ET-1 in each condition.

-

A rightward shift in the ET-1 concentration-response curve in the presence of JKC-302 indicates competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC50.

-

Conclusion

JKC-302 is a selective ET-A receptor antagonist with potential therapeutic applications in diseases driven by endothelin system overactivity. While its identification as a cyclic peptide, Cyclo(-D-Ser-Pro-D-Val-Leu-D-Trp), and its qualitative antagonistic activity are established, a comprehensive understanding of its pharmacological profile requires further investigation to determine key quantitative parameters such as binding affinity, IC50, and in vivo efficacy and pharmacokinetics. The experimental framework provided in this guide serves as a basis for such future studies, which are essential for the progression of JKC-302 in the drug development pipeline.

Methodological & Application

Application Notes and Protocols for JKC 302 (QN-302) In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for in vivo studies involving the experimental compound JKC 302, also known as QN-302. This document is intended to guide researchers in designing and executing preclinical efficacy and mechanism-of-action studies in relevant cancer models.

Introduction

This compound (QN-302) is a novel, first-in-class small molecule that acts as a G-quadruplex (G4) binding compound. G4s are secondary structures found in nucleic acids that are particularly prevalent in the promoter regions of oncogenes. By binding to and stabilizing these G4 structures, QN-302 can inhibit the transcription of key cancer-related genes, leading to reduced cell proliferation and tumor growth.[1][2][3] Preclinical studies have demonstrated significant anti-tumor activity in various cancer models, most notably in pancreatic cancer.[1][2][4]

The primary mechanism of action of QN-302 involves the stabilization of G4-forming sequences in the promoter regions of cancer-related genes. This stabilization is thought to hinder the binding of transcription factors and the progression of RNA polymerase, ultimately downregulating gene expression at the transcriptional level.[1][2] One of the key genes modulated by QN-302 is S100P, which is highly upregulated in pancreatic cancer and is involved in cell proliferation and motility.[1][2] In vivo studies have confirmed that QN-302 treatment leads to a dose-dependent downregulation of S100P protein and mRNA expression.

Mechanism of Action: QN-302 Signaling Pathway

Caption: Mechanism of action of this compound (QN-302).

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo studies of QN-302 in various cancer models.

Table 1: In Vivo Efficacy of QN-302 in Pancreatic Cancer Models

| Animal Model | Treatment Group | Dosing Schedule | Outcome | p-value |

| MIA PaCa-2 Xenograft | QN-302 | Twice weekly for 4 weeks | 91% reduction in tumor volume vs. vehicle | 0.008 |

| KPC Genetically Engineered Model | QN-302 | Not specified | Statistically significant increase in survival | 0.016 |

| BxPC-3 Orthotopic Model | QN-302 (1.0 mg/kg) | Once weekly for 21 days | Statistically significant increase in survival | Not specified |

| BxPC-3 Orthotopic Model | QN-302 (1.0 mg/kg) | Once weekly | Significantly lower circulating tumor DNA vs. vehicle from day 14 | Not specified |

Table 2: Pharmacodynamic Effects of QN-302 in MIA PaCa-2 Xenograft Model

| Analyte | Dosing Schedule | Result | p-value |

| S100P Protein Expression | Once weekly | 60% downregulation | < 0.05 |

| S100P Protein Expression | Twice weekly | 75% downregulation | < 0.01 |

| S100P mRNA Levels | Twice weekly | Significant reduction | < 0.01 |

Experimental Protocols

General Animal Husbandry and Care for Immunocompromised Mice

Given that many of the described studies utilize athymic nude mice, which are immunodeficient, strict adherence to aseptic techniques and specific housing conditions is critical to prevent infection and ensure animal welfare.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) or sterile environment.[5] The use of microisolator or individually ventilated cages (IVCs) is highly recommended.[6]

-

Sterilization: All materials entering the housing environment, including food, water, bedding, and enrichment items, must be sterilized or disinfected.[6] Water should be acidified to a pH of 2.5-3.0 to control for opportunistic pathogens like Pseudomonas species.[6]

-

Handling: Cage changes and all animal manipulations should be performed in a laminar flow hood.[6] Personnel should wear appropriate personal protective equipment (PPE), including sterile gowns, gloves, and masks.

-

Environmental Conditions: Maintain a controlled environment with a temperature of 24-26°C, as nude mice can be sensitive to lower temperatures.[7] Provide appropriate nesting material to allow for thermoregulation.[7]

Protocol 1: Subcutaneous Pancreatic Cancer Xenograft Model (MIA PaCa-2)

This protocol details the establishment and treatment of a subcutaneous xenograft model using the MIA PaCa-2 human pancreatic cancer cell line.

Materials:

-

MIA PaCa-2 human pancreatic ductal adenocarcinoma cells

-

Female athymic nude mice (2-3 months old, 20-25 g)

-

Matrigel

-

Sterile PBS (pH 6)

-

0.1 mM HCl (if needed for solubilization)

-

This compound (QN-302)

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Culture MIA PaCa-2 cells under standard conditions. On the day of implantation, harvest cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁸ cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish for approximately 13 days, or until they reach a mean size of 0.05 cm³.

-

Randomization and Treatment: Randomly assign mice into treatment and control groups (n=8 per group).

-

Drug Formulation and Administration:

-

Prepare the QN-302 solution in sterile PBS (pH 6). If necessary, add a few drops of 0.1 mM HCl to ensure complete solubilization.

-

Administer QN-302 intravenously (IV) twice weekly for 28 days.

-

The vehicle control group should receive saline administered on the same schedule.

-

-

Efficacy Assessment:

-

Measure tumor dimensions three times a week using calipers. Calculate tumor volume using the formula: Volume = (length × width × height × π/6).

-

Record the body weight of each mouse at the time of tumor measurement.

-

Monitor animals daily for any signs of toxicity or distress.

-

-

Endpoint Analysis: At the end of the study (day 28), euthanize the mice and harvest the tumors for further analysis (e.g., Western blotting, qPCR for S100P expression).

Protocol 2: Orthotopic Pancreatic Cancer Model (BxPC-3)

This protocol describes the surgical implantation of BxPC-3 human pancreatic cancer cells into the pancreas of nude mice to create a more clinically relevant tumor microenvironment.

Materials:

-

BxPC-3 human pancreatic adenocarcinoma cells

-

Female athymic nude mice

-

Surgical instruments

-

Anesthetics

-

This compound (QN-302)

-

Gemcitabine (as a positive control)

Procedure:

-

Cell Preparation: Prepare BxPC-3 cells as described in Protocol 1.

-

Surgical Orthotopic Implantation:

-

Anesthetize the mouse.

-

Make a small incision in the left abdominal flank to expose the pancreas.

-

Inject the BxPC-3 cell suspension into the pancreas.

-

Suture the incision.

-

-

Treatment:

-

Administer QN-302 intravenously (IV) once weekly at doses of 0.5 mg/kg and 1.0 mg/kg for 21 days.

-

A control group should be treated with Gemcitabine (e.g., 15 mg/kg, twice weekly IV).

-

A vehicle control group should also be included.

-

-

Monitoring and Efficacy Assessment:

-

Collect blood samples weekly to quantify circulating tumor DNA as a measure of treatment efficacy.

-

Monitor animal health and survival.

-

Protocol 3: Liposarcoma Patient-Derived Xenograft (PDX) Model

This protocol outlines the use of a patient-derived xenograft model for evaluating the efficacy of QN-302 in liposarcoma.

Materials:

-

Patient-derived liposarcoma tissue

-

Immunocompromised mice (e.g., NOD/SCID)

-

Surgical instruments

-

This compound (QN-302)

Procedure:

-

PDX Establishment: Implant small fragments of patient-derived liposarcoma tissue subcutaneously into immunocompromised mice.

-

Tumor Growth and Passaging: Allow tumors to grow. Once they reach a sufficient size, they can be harvested and passaged into new cohorts of mice for efficacy studies.

-

Treatment:

-

Administer QN-302 at a dose of 1 mg/kg intravenously (i.v.).

-

The treatment schedule is twice a week for a total of five doses.

-

-

Efficacy Assessment:

-

Monitor tumor growth by measuring tumor diameters with calipers twice a week.

-

Monitor for treatment-related toxicity by observing changes in body weight and overall animal health.

-

-

Endpoint Analysis: At the end of the experiment, collect tumor specimens for pharmacodynamic analysis, such as assessing p53 protein levels.

Experimental Workflow and Logical Relationships

References

- 1. qlgntx.com [qlgntx.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. The Potent G-Quadruplex-Binding Compound QN-302 Downregulates S100P Gene Expression in Cells and in an In Vivo Model of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. What type of housing conditions do immunodeficient mice need? [jax.org]

- 7. Housing nude mice - Norecopa Wiki [wiki.norecopa.no]

Application Notes and Protocols for the Use of a Novel Rho-Kinase Inhibitor, JKC 302, in Smooth Muscle Contraction Assays

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated as "JKC 302" for use in smooth muscle contraction assays. The following application notes and protocols are provided as a detailed, representative example for a hypothetical novel Rho-kinase (ROCK) inhibitor, herein referred to as this compound. The experimental details are based on established methodologies for well-characterized ROCK inhibitors, such as Y-27632, and are intended to serve as a template for researchers and drug development professionals.

Application Notes

Introduction

Smooth muscle contraction is a fundamental physiological process regulating a wide range of functions, including blood pressure, airway resistance, and gastrointestinal motility. Dysregulation of smooth muscle contraction is implicated in numerous diseases such as hypertension, asthma, and erectile dysfunction. The RhoA/Rho-kinase (ROCK) signaling pathway is a key regulator of smooth muscle contraction, primarily by increasing the calcium sensitivity of the contractile apparatus.[1][2][3][4] This pathway presents a valuable target for therapeutic intervention. This compound is a novel, potent, and selective inhibitor of Rho-kinase, designed to induce smooth muscle relaxation. These application notes provide a comprehensive guide for utilizing this compound in in vitro smooth muscle contraction assays.

Principle of the Assay

The protocols described herein utilize isolated smooth muscle tissue preparations, such as aortic or tracheal rings, mounted in an organ bath system. This ex vivo method allows for the direct measurement of isometric tension generated by the smooth muscle in response to contractile agonists and the subsequent relaxation induced by inhibitory compounds like this compound. The assay quantifies the ability of this compound to inhibit contractions induced by various stimuli, providing key pharmacological parameters such as IC50 values.

Mechanism of Action: The RhoA/Rho-Kinase Pathway

Smooth muscle contraction is initiated by an increase in intracellular calcium ([Ca2+]i), which activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain (MLC), leading to cross-bridge cycling and muscle contraction. The RhoA/ROCK pathway contributes to contraction by inhibiting myosin light chain phosphatase (MLCP).[1] ROCK phosphorylates the myosin-binding subunit of MLCP (MYPT1), which inactivates MLCP.[1] This results in a net increase in phosphorylated MLC at a given Ca2+ concentration, a phenomenon known as Ca2+ sensitization. This compound, as a ROCK inhibitor, is expected to block this phosphorylation event, thereby promoting MLCP activity and leading to smooth muscle relaxation.

Caption: RhoA/Rho-kinase signaling pathway in smooth muscle contraction and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Isolated Aortic Ring Contraction Assay

This protocol details the procedure for assessing the inhibitory effect of this compound on phenylephrine-induced contraction in isolated rat aortic rings.

Materials and Reagents:

-

Male Wistar rats (250-300 g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE)

-

This compound (dissolved in an appropriate vehicle, e.g., DMSO)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated tissue organ bath system with isometric force transducers

-

Data acquisition system

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the rat according to institutional guidelines.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Remove adherent connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in width. The endothelium can be removed by gently rubbing the intimal surface with a fine wire if required.

-

-

Mounting the Tissue:

-